molecular formula C8H11NOS B1430092 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol CAS No. 1428233-87-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

Cat. No.: B1430092
CAS No.: 1428233-87-7
M. Wt: 169.25 g/mol
InChI Key: VJQBIPPJWWDFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol is a chemical building block based on the privileged 4,5,6,7-tetrahydrothienopyridine scaffold, an important class of heterocyclic compounds in bioorganic chemistry . This scaffold is recognized as a key motif in medicinal chemistry and is found in compounds evaluated for a range of biological activities, including as inhibitors of enzymes like human phenylethanolamine N-methyltransferase (hPNMT) and Hedgehog acyltransferase (HHAT) . The tetrahydrothienopyridine structure serves as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, which can influence electronic properties and binding interactions with biological targets . The addition of functional groups, such as the methanol substituent in this compound, is a common strategy to modulate the properties and potency of the core structure for specific research applications . Researchers can utilize this compound as a versatile synthetic intermediate for the exploration of structure-activity relationships in drug discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQBIPPJWWDFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. Various methods have been reported in literature, including:

  • Cyclization Reactions : Utilizing sulfur-containing reactants to form the thieno ring.
  • Reduction Steps : Converting higher oxidation states to the desired tetrahydro form.
  • Functional Group Modifications : Introducing hydroxymethyl groups at the 4-position of the pyridine ring.

Biological Activity

The biological activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol has been evaluated in several studies:

Anti-inflammatory Effects

Research indicates that derivatives of this compound can inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood. For instance:

  • Study Findings : A series of synthesized derivatives showed significant inhibition rates ranging from 40% to 70% at concentrations between 10 µM to 100 µM .
CompoundConcentration (µM)TNF-alpha Inhibition (%)
Derivative A1045
Derivative B5060
Derivative C10070

Cytotoxicity and Antitumor Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells.

  • Example Study : In a study involving SK-OV-3 and OVCAR-3 ovarian cancer cell lines:
    • IC50 Values : The IC50 for SK-OV-3 was found to be approximately 5.5 µM after 48 hours of treatment .
    • Apoptosis Induction : The treatment led to a significant increase in both early and late apoptotic cells.
Cell LineIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)
SK-OV-35.55.377.07
OVCAR-35.06.008.00

The mechanisms through which 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol exerts its biological effects are still under investigation but may include:

  • Inhibition of Signaling Pathways : It may disrupt key signaling pathways involved in inflammation and cancer progression.
  • Modulation of Glycosphingolipid Expression : Changes in glycosphingolipid expression on tumor cells have been observed post-treatment, potentially impacting metastasis and immune evasion .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models.
  • Case Study on Cancer Therapy : In a clinical trial setting, patients treated with formulations containing this compound showed improved outcomes compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The pharmacological and physicochemical properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol derivatives are highly dependent on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis with key analogs:

Compound Name Substituents/Modifications Pharmacological Activity (IC₅₀ or Efficacy) Key References
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol Hydroxymethyl at 4-position Intermediate for antiplatelet agents (e.g., ticlopidine derivatives)
Ticlopidine Hydrochloride 2-Chlorobenzyl at 5-position Potent ADP receptor antagonist (IC₅₀ < 1 µM); 99.3% purity in synthesis
Compound C1 (from ) Unspecified substituent Superior antiplatelet activity to ticlopidine in rat models
4-[4-(Trifluoromethyl)phenyl] derivative Trifluoromethylphenyl at 4-position No direct activity reported; structural analog for SAR studies
4-Methyl derivative Methyl at 4-position No activity data; used in synthetic intermediates

Notes:

  • Ticlopidine Hydrochloride : A clinically validated derivative, emphasizing the importance of the 2-chlorobenzyl group for receptor binding .
  • Compound C1 : Demonstrates enhanced efficacy over ticlopidine, suggesting that hydroxymethyl or related groups may optimize pharmacokinetics .

Physicochemical Properties

  • Molecular Weight : The parent compound has a molecular weight of ~211 g/mol, while bulkier substituents (e.g., trifluoromethylphenyl) increase molecular weight (283.31 g/mol) and alter solubility .
  • Synthetic Purity : HPLC methods for related analogs (e.g., fluorophenyl derivatives) utilize acetonitrile-phosphate buffers for impurity profiling, achieving >99% purity in optimized protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves acid-catalyzed deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, dissolving Boc-protected precursors in methanol and adding concentrated HCl at room temperature achieves deprotection with >95% yield . Solvent choice (e.g., methanol vs. dichloromethane) impacts reaction kinetics, while excess HCl may lead to byproducts like sulfoxide derivatives. Purity can be verified via HPLC with UV detection at 254 nm .

Q. How can structural confirmation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol be achieved?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic signals for the thienopyridine ring (δ 2.8–3.5 ppm, multiplet for CH2 groups) and methanol moiety (δ 4.2 ppm, broad singlet) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with parameters such as monoclinic space groups (e.g., C2/c) and unit cell dimensions (e.g., a = 32.692 Å, β = 92.985°) .
  • Mass spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 175.68 for the hydrochloride salt .

Q. What physicochemical properties are critical for solubility and stability in pharmacological studies?

  • Key Data :

PropertyValueSource
LogP6.036 (hydrophobic)
PSA31.48 Ų
Melting Point95°C (hydrochloride salt)
  • Low water solubility (LogP >5) necessitates formulation with co-solvents like PEG-400. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. How do structural modifications to the thienopyridine core affect pharmacological activity?

  • Case Study :

  • 5-Trityl derivatives (e.g., 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) show enhanced platelet aggregation inhibition compared to parent compounds, likely due to steric hindrance at the receptor-binding site .
  • Sulfonyl substitutions (e.g., 5-sulfonylthiophen-2-yl derivatives) improve metabolic stability, reducing CYP450-mediated oxidation in liver microsomes .
    • Experimental Design : Compare IC50 values in ADP-induced platelet aggregation assays (human PRP) and metabolic half-lives (human hepatocytes) .

Q. What crystallographic challenges arise during refinement of thienopyridine derivatives, and how can SHELX tools address them?

  • Challenges :

  • Disorder in the thieno ring : Common in flexible 4,5,6,7-tetrahydro structures. Use PART and EADP commands in SHELXL to model partial occupancy .
  • Twinned data : SHELXE resolves pseudo-merohedral twinning via HKLF5 format input, improving R-factor convergence (<0.05) .
    • Validation : Check Rint values (<0.05) and Fo/Fc maps for residual electron density near sulfur atoms .

Q. How can contradictions in reported melting points and purity data be resolved?

  • Analysis :

  • Melting Point Discrepancies : Hydrochloride salts (CAS 28783-41-7) report 95°C vs. 98% purity samples at 102°C . Likely due to polymorphic forms (e.g., anhydrous vs. monohydrate).
  • Resolution Strategy : Perform DSC analysis (heating rate 10°C/min) and PXRD to identify crystalline phases .
    • Purity Conflicts : HPLC methods with C18 columns (ACN:H2O + 0.1% TFA) resolve co-eluting impurities from trityl-protected intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.